(S)-Flumequine

Description

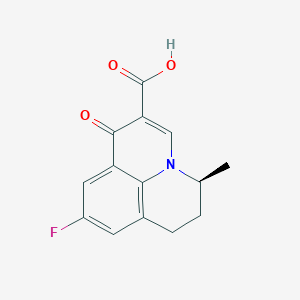

Structure

3D Structure

Propriétés

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202349-45-9 | |

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Chiral Resolution of S Flumequine

Enantioselective Synthetic Strategies for (S)-Flumequine

The direct synthesis of the enantiomerically pure this compound is a highly sought-after goal in pharmaceutical chemistry. Various strategies have been explored to achieve this, primarily revolving around asymmetric catalysis, enzymatic pathways, and the use of chiral building blocks.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. In the context of this compound, a key strategy involves the asymmetric hydrogenation of quinoline (B57606) derivatives to create the chiral tetrahydroquinoline core.

Researchers have successfully employed chiral cationic ruthenium catalysts for the highly enantioselective hydrogenation of a wide range of quinoline derivatives. acs.orgnih.gov These phosphine-free catalysts, specifically η6-arene–N-tosylethylenediamine–Ru(II) complexes, have demonstrated the ability to produce 1,2,3,4-tetrahydroquinolines with excellent enantiomeric excess (up to >99% ee) and full conversion. acs.orgnih.gov This method is directly applicable to the gram-scale synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263), a key intermediate in the production of this compound. acs.orgnih.gov The reaction proceeds through an ionic and cascade pathway, involving 1,4-hydride addition, isomerization, and 1,2-hydride addition. acs.orgnih.gov

Further advancements have led to the development of asymmetric hydrogenation of quinolines in neat water, offering a more environmentally friendly "green" protocol. rsc.orgrsc.org Using chiral cationic Ru-diamine complexes, the synthesis of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was achieved with a high enantiomeric excess of 98%. rsc.orgrsc.org This approach is notable for its effectiveness in undegassed water, simplifying the operational procedure. rsc.orgrsc.org The addition of trifluoromethanesulfonic acid (TfOH) was found to significantly increase the reaction rate. rsc.org

Organocatalysis provides another metal-free avenue for the asymmetric synthesis of the flumequine (B1672881) backbone. A Brønsted acid-catalyzed asymmetric transfer hydrogenation has been developed to produce 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with high stereoselectivity. ruepinglab.com This method utilizes a Hantzsch dihydropyridine (B1217469) as the hydrogen source and can be performed with low catalyst loadings under mild conditions, offering a straightforward route to the chiral intermediate necessary for synthesizing this compound. ruepinglab.com

Enzymatic Synthesis Pathways and Kinetic Resolution

Enzymatic methods offer a high degree of selectivity and are increasingly utilized in the synthesis of chiral pharmaceuticals. For the synthesis of chiral tetrahydroquinolines, multi-enzyme biocatalytic cascade systems have been developed. researchgate.net These systems can produce chiral tetrahydroquinolines with high yield and enantiomeric excess (up to 98%). researchgate.net

Enzymatic kinetic resolution is another key strategy. This involves the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. For instance, a racemic quinaldinic acid-derived α-amino ester can be subjected to enzymatic kinetic resolution to yield the (S)- and (R)-α-amino esters as key chiral intermediates with high enantiomeric excess. researchgate.net These intermediates can then be further elaborated to construct the desired chiral molecule.

Utilization of Chiral Tetrahydroquinoline Intermediates

The synthesis of this compound can be effectively achieved by utilizing a pre-synthesized chiral intermediate, specifically (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. The asymmetric synthesis of this key building block is a critical step that has been the focus of significant research.

As previously discussed, asymmetric hydrogenation of the corresponding quinoline using chiral ruthenium catalysts is a highly effective method for producing this intermediate with high enantiopurity. acs.orgnih.govrsc.orgrsc.org This approach has been demonstrated to be scalable, making it a practical option for industrial applications. acs.orgrsc.org The resulting (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can then be converted to this compound through subsequent reaction steps. quimicaorganica.org

Chiral Resolution Techniques for Racemic Flumequine

While enantioselective synthesis aims to produce a single enantiomer directly, chiral resolution involves the separation of a racemic mixture of enantiomers. This is a common and often necessary step in the production of enantiopure drugs.

Chromatographic Enantioseparation Methods

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. oup.com Several polysaccharide-derived CSPs have been shown to be effective for the enantioseparation of flumequine. oup.comresearchgate.netnih.govscispace.com

The choice of CSP and mobile phase composition is critical for achieving successful separation. Studies have investigated the use of various Chiralpak® and Chiralcel® columns. oup.comresearchgate.netnih.govscispace.com

| CSP | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |

| Chiralcel® OZ-3 | Methanol | 4.70 | ~1.6 | oup.comresearchgate.net |

| Chiralpak® IA | Hexane + 1% Ethylamine (B1201723) | 23.50 | 4.59 | researchgate.net |

| Chiralcel® OD-H | Hexane + 1% Ethylamine | 19.82 | 6.6 | researchgate.net |

| Chiralpak IC | Reversed-phase conditions | Not specified | Not specified | nih.gov |

This table is based on available data and may not be exhaustive.

As the table illustrates, high resolution and selectivity have been achieved using columns such as Chiralcel® OD-H and Chiralpak® IA. researchgate.net The addition of additives like ethylamine to the mobile phase can significantly improve peak shape and resolution. oup.comresearchgate.net For instance, a baseline separation of flumequine enantiomers was achieved on several polysaccharide-based CSPs, with the mobile phase and its additives being highly influential factors. oup.comnih.govscispace.com Reversed-phase conditions on a Chiralpak IC column have also been successfully employed for the enantioseparation of flumequine. nih.gov

Other Advanced Chiral Separation Methodologies

Beyond traditional chiral HPLC, other advanced methods are continually being developed for enantiomer resolution. While specific applications to this compound are not as extensively documented in the provided context, general advancements in chiral separation are relevant. These can include techniques like supercritical fluid chromatography (SFC) with chiral stationary phases, which can offer faster separations and reduced solvent consumption.

Furthermore, diastereomeric crystallization is a classical yet effective method for chiral resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization. The desired enantiomer can then be recovered by removing the chiral auxiliary.

Molecular Mechanisms of Action and Cellular Target Interactions of S Flumequine

Inhibition of Bacterial DNA Gyrase by (S)-Flumequine

A primary mechanism of action for this compound is the inhibition of DNA gyrase, an enzyme essential for the survival of most bacteria. mdpi.com DNA gyrase, a type II topoisomerase, introduces negative supercoils into the bacterial DNA, a process necessary to relieve topological stress during DNA replication and transcription. patsnap.commdpi.com Flumequine (B1672881) binds to the DNA-gyrase complex, specifically targeting the GyrA subunit. patsnap.comfortuneonline.org This binding stabilizes the complex at a stage where the DNA is cleaved, preventing the subsequent resealing of the DNA strands. nih.gov This interruption of the enzyme's function halts the replication fork's progress and induces the formation of lethal double-strand DNA breaks, which are central to the bactericidal activity of quinolones. patsnap.comnih.gov

| Compound | Target Organism | MIC⁹⁰ (µg/mL) |

|---|---|---|

| This compound | Aeromonas spp. | 0.5 |

| R-(+)-Flumequine | Aeromonas spp. | 1.0 - 1.5 |

| Ciprofloxacin (B1669076) | Aeromonas spp. | 0.06 |

This table illustrates the higher potency of this compound against Aeromonas spp. compared to its R-(+) enantiomer, as indicated by a lower MIC⁹⁰ value. Data sourced from research findings.

The bactericidal action of this compound is a direct result of its interference with the DNA breakage-reunion cycle catalyzed by DNA gyrase. nih.gov The enzyme normally creates a transient double-strand break in a segment of DNA, passes another segment through the break, and then reseals the broken strands. nih.govnih.gov this compound and other quinolones bind to and stabilize the covalent complex formed between the GyrA subunit of gyrase and the cleaved DNA. nih.govuib.no This action effectively traps the enzyme in its cleavage state and inhibits the DNA resealing (ligation) step. fortuneonline.orgmpbio.com The accumulation of these stabilized cleavage complexes leads to the generation of irreversible double-strand DNA breaks, which triggers the bacterial cell's SOS response and ultimately leads to cell death. nih.gov

Enantiomer-Specific Binding to Bacterial Type II Topoisomerases

Inhibition of Bacterial Topoisomerase IV by this compound

In addition to DNA gyrase, this compound also targets topoisomerase IV, another essential bacterial type II topoisomerase. patsnap.comontosight.ai The primary role of topoisomerase IV is to decatenate, or separate, the interlinked daughter chromosomes following the completion of a round of DNA replication. patsnap.compatsnap.com This separation is a critical step for the successful segregation of chromosomes into daughter cells during cell division. patsnap.com By inhibiting topoisomerase IV, this compound prevents this segregation, leading to a failure of cell division and contributing to its bactericidal effect. patsnap.compatsnap.com While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the main target in many Gram-positive species. nih.govwikipedia.org

Cellular Uptake and Intracellular Distribution Mechanisms of this compound

For this compound to reach its intracellular targets, it must first cross the bacterial cell envelope. nih.gov The uptake of fluoroquinolones into both Gram-negative and Gram-positive bacteria is understood to occur primarily via simple diffusion across the cell membranes. nih.gov The molecule's journey into the cytoplasm allows it to interact with its target enzymes, DNA gyrase and topoisomerase IV. nih.gov

In Gram-negative bacteria, the outer membrane presents an additional barrier that must be traversed. The entry of fluoroquinolones like flumequine across this outer membrane is significantly facilitated by porins, which are water-filled protein channels. wikipedia.orgnih.gov These channels provide a preferential route for hydrophilic molecules to enter the periplasmic space, from where they can then diffuse across the inner cytoplasmic membrane to reach the cytoplasm. nih.govnih.gov The ability of this compound to utilize these porin channels is therefore a key factor in its efficacy against Gram-negative pathogens. wikipedia.org

Quantitative Structure-Permeability Relationships

Research into the QSPR of fluoroquinolones has identified several key molecular descriptors that significantly influence their permeability across biological membranes. nih.gov These descriptors generally fall into categories related to lipophilicity, molecular size, and polarity. While specific QSPR models exclusively for this compound are not extensively detailed in publicly available literature, the principles derived from studies on the broader class of fluoroquinolones are applicable.

Detailed research findings on various fluoroquinolones have consistently highlighted the importance of the following molecular descriptors in permeability QSPR models:

Lipophilicity (log P): The n-octanol/water partition coefficient (log P) is a primary determinant of membrane permeability. researchgate.netnih.gov A moderate degree of lipophilicity is generally required for a compound to partition into the lipid bilayer of cell membranes. For fluoroquinolones, lipophilicity has been shown to be a major factor governing their absorption. uv.es

Molecular Weight (MW): Molecular size is another critical factor, with an inverse relationship often observed between molecular weight and permeability, particularly for passive diffusion. nih.gov

Polar Surface Area (PSA): PSA, which is the sum of the van der Waals surface areas of polar atoms (usually oxygens and nitrogens) in a molecule, is strongly correlated with permeability. A lower PSA generally favors higher membrane permeability.

Hydrogen Bond Donors and Acceptors (HBD/HBA): The number of hydrogen bond donors and acceptors in a molecule influences its desolvation energy when moving from an aqueous environment to the lipid membrane. A higher number of HBD/HBA sites can impede permeability. mdpi.com

Rotatable Bonds (RB): The number of rotatable bonds is related to the conformational flexibility of a molecule. While not always a primary descriptor, it can influence how a molecule orients itself for membrane passage. mdpi.com

A generalized QSPR model for the permeability of a series of drugs, which can be conceptually applied to fluoroquinolones, often takes the form of a multiple linear regression (MLR) equation. For instance, a model for corneal permeability demonstrated the relationship between permeability (Log % transport/cm²·s) and various descriptors:

Log (% transport/cm²·s) = 0.441 LogD − 8.29 IR + 8.357 NR − 0.279 HBA − 3.833 TT + 10.432 mdpi.com

The table below presents key molecular descriptors for Flumequine, the parent compound of this compound, which are central to QSPR analysis. These values provide a basis for predicting its permeability characteristics based on established fluoroquinolone QSPR principles.

Table 1: Molecular Descriptors for Flumequine Relevant to QSPR Analysis

| Molecular Descriptor | Value | Significance in Permeability |

|---|---|---|

| Experimental log P | -5.46 qsardb.org | Indicates the lipophilicity and partitioning behavior of the molecule between aqueous and lipid phases. nih.gov |

| Calculated log P | -5.6 qsardb.org | A theoretical estimation of lipophilicity used in predictive models. nih.gov |

| Molecular Weight | 261.26 g/mol | A measure of molecular size, which can influence the rate of diffusion across membranes. nih.gov |

| Polar Surface Area (PSA) | 56.55 Ų | Relates to the polarity of the molecule; lower values are generally associated with better permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds that can donate hydrogen bonds, affecting desolvation. mdpi.com |

| Hydrogen Bond Acceptors | 4 | The number of nitrogen or oxygen atoms that can accept hydrogen bonds, impacting interactions with the aqueous phase. mdpi.com |

| Rotatable Bonds | 1 | Reflects the conformational flexibility of the molecule. mdpi.com |

Pharmacological Research Aspects of S Flumequine

Pharmacodynamics of (S)-Flumequine: Cellular and Molecular Effects

The pharmacodynamics of this compound are characterized by its specific interactions with bacterial enzymes, leading to potent antimicrobial effects. As a member of the quinolone class of antibiotics, its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. By targeting this enzyme, this compound effectively blocks bacterial cell division, particularly in Gram-negative bacteria.

Enantiomer-Specific Pharmacodynamic Profiles

Chirality plays a crucial role in the biological activity of flumequine (B1672881). The molecule possesses a single chiral center, resulting in two distinct enantiomers: (S)-(-)-Flumequine and R-(+)-Flumequine. Research has consistently demonstrated that the antibacterial activity resides predominantly in the (S)-enantiomer.

Studies on tricyclic ring quinolones, the class to which flumequine belongs, have shown that the S-enantiomer possesses approximately twice the activity of the racemic mixture. oup.com Specifically, this compound has been reported to be two to three times more effective against Aeromonas spp. than its R-(+)-counterpart. This enhanced potency is attributed to a more favorable stereospecific fit and interaction with the binding site on the bacterial DNA gyrase. oup.com The term "eutomer" is used to describe the enantiomer with higher pharmacological activity, which in this case is this compound, while the less active "distomer" is R-(+)-Flumequine.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism. nih.govrsc.org While specific MIC studies comparing this compound directly against its R-enantiomer are not widely available in the cited literature, data for racemic flumequine provides a baseline for its activity. Given that the antibacterial activity is primarily associated with the (S)-enantiomer, the MIC values for this compound are expected to be lower (indicating greater potency) than those of the racemate. oup.com

The following table presents MIC values for racemic flumequine against various bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Racemic Flumequine Against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Aeromonas hydrophila | 0.25–64 | 2 | 32 |

| Aeromonas veronii | - | 0.5 | 32 |

| Escherichia coli | - | 16 | 32 |

| Xanthomonas campestris | - | 32 | 64 |

| Staphylococcus aureus | - | >128 | >128 |

| Bacillus subtilis | - | 64 | 64 |

Data sourced from studies on racemic flumequine. rsc.orgnih.gov MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Information regarding Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, is less prevalent in the reviewed literature for flumequine.

Concentration-Dependent Killing Action Studies

Fluoroquinolones, including flumequine, are known to exhibit a concentration-dependent pattern of bactericidal activity. wur.nl This means that higher peak drug concentrations relative to the MIC lead to a more rapid and extensive killing of the target bacteria.

The key pharmacodynamic index that predicts the efficacy of concentration-dependent antibiotics is the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC). For Gram-negative bacteria, a target AUC₂₄/MIC ratio of greater than 125 is generally associated with clinical efficacy. Another related parameter is the ratio of the maximum plasma concentration to the MIC (Cₘₐₓ/MIC), where a ratio of at least 8-10 is often cited as a target to prevent the emergence of resistant bacterial strains.

Pharmacokinetics of this compound: Disposition and Fate

The disposition and fate of this compound in biological systems are governed by its absorption, distribution, metabolism, and excretion. These pharmacokinetic processes can exhibit stereoselectivity, meaning the two enantiomers may behave differently within the body. scispace.comnih.gov

Enantiomeric Disposition and Bioavailability Investigations in Biological Systems

Pharmacokinetic studies have primarily been conducted on racemic flumequine across various species, showing significant variability in bioavailability. For instance, oral bioavailability was found to be complete (94%) in rats, whereas in aquatic species it was 44.7% in Atlantic salmon and 44% in channel catfish. nih.govresearchgate.netnih.gov

While direct comparative pharmacokinetic studies between this compound and (R)-Flumequine are not detailed in the available literature, stereoselective disposition is expected. scispace.comnih.gov Differences in how the enantiomers interact with metabolic enzymes and transport proteins can lead to different plasma concentrations and elimination half-lives. nih.gov The ability to separate the two enantiomers using chiral chromatography, where (S)-(-)-Flumequine elutes earlier than R-(+)-Flumequine, confirms their distinct physicochemical interactions and supports the potential for different biological dispositions. nih.gov For example, stereoselective differences in pharmacokinetics have been clearly demonstrated for other chiral drugs, where one enantiomer may be absorbed more rapidly or have a shorter half-life than the other. nih.gov

The following table summarizes key pharmacokinetic parameters for racemic flumequine in different animal species.

Table 2: Pharmacokinetic Parameters of Racemic Flumequine in Various Species

| Species | Route | Bioavailability (F) | Elimination Half-life (t½β) | Peak Plasma Time (Tₘₐₓ) | Peak Plasma Concentration (Cₘₐₓ) |

|---|---|---|---|---|---|

| Rat | Oral | ~94% nih.gov | - | 2.0 h nih.gov | - |

| Atlantic Salmon | Oral | 44.7% nih.gov | ≤ 24 h nih.gov | - | - |

| Channel Catfish | Oral | 44% researchgate.net | 22 h researchgate.net | 14 h researchgate.net | 3.1 µg/mL researchgate.net |

Data sourced from studies on racemic flumequine.

Protein Binding Studies and Molecular Interactions

The binding of a drug to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), is a critical factor that influences its distribution and availability to target sites. nih.gov This binding process can be stereoselective, with enantiomers showing different affinities for proteins. scispace.comnih.gov

Pharmacokinetic Modeling of this compound Enantiomers

The study of the pharmacokinetic profile of chiral drugs is essential, as enantiomers can exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME). Flumequine possesses a single chiral center at the C5 position, resulting in two enantiomers: (S)-(-)-Flumequine and (R)-(+)-Flumequine. However, detailed in vivo pharmacokinetic modeling that explicitly differentiates between the two enantiomers of flumequine is not extensively documented in publicly available scientific literature. Research has often focused on the racemic mixture or on developing analytical methods rather than on full stereoselective pharmacokinetic characterization in animal models. researchgate.net

One study that developed an analytical method for flumequine enantiomers in rat plasma noted that, due to the potential harm of bioaccumulation, there had been no in vivo studies on flumequine enantiomers at the time of its publication. researchgate.net The same study calculated pharmacokinetic parameters for racemic flumequine in rats using a non-compartment model, which provides a general overview but not the specific kinetics of each enantiomer. researchgate.net

While in vivo data is scarce, evidence of stereoselectivity in the biological and environmental fate of flumequine is apparent. Studies on the environmental degradation of flumequine in sediment have shown clear enantioselective behavior. Under non-sterilized conditions, the degradation followed pseudo-first-order kinetics, with the R-(+)-flumequine enantiomer being preferentially degraded over the S-(-)-flumequine form. nih.gov This suggests that microbial metabolism, a key factor in environmental degradation, is stereoselective. nih.gov

Pharmacokinetic studies on racemic flumequine have been conducted in various aquatic species, providing parameters such as bioavailability, clearance, and elimination half-life for the compound as a whole. For example, in halibut and turbot, the oral bioavailability of racemic flumequine was found to be 56% and 59%, respectively, with elimination half-lives of over 40 hours. nih.gov These studies lay the groundwork for future investigations into the stereoselective disposition of the drug. The primary metabolite of flumequine, 7-hydroxyflumequine (B1201886), introduces further complexity as it possesses two chiral centers, resulting in four possible enantiomers, which would also require stereoselective analysis. researchgate.net

Given the lack of specific enantiomer data, the table below presents pharmacokinetic parameters for racemic flumequine from studies in various species.

Interactive Table 1: Pharmacokinetic Parameters of Racemic Flumequine in Different Species (Note: This data represents the combined kinetics of both enantiomers.)

| Species | Administration | Tmax (h) | Cmax (mg/L) | Elimination Half-life (t½λz) (h) | Oral Bioavailability (F) (%) | Reference |

|---|---|---|---|---|---|---|

| Halibut (Hippoglossus hippoglossus) | Oral | 7 | 1.4 | 43 | 56 | nih.gov |

| Turbot (Scophthalmus maximus) | Oral | 7 | 1.9 | 42 | 59 | nih.gov |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; N/A: Not Available. The rat study utilized a non-compartment model based on statistical moment theory. researchgate.net

The clear evidence of stereoselectivity in environmental degradation highlights the critical need for dedicated pharmacokinetic modeling of this compound and its R-enantiomer in biological systems to fully understand its efficacy and disposition.

Drug-Drug Interactions at the Molecular Level

Drug-drug interactions (DDIs) can significantly alter the efficacy and safety of a therapeutic agent by affecting its metabolic pathways and transport mechanisms. For fluoroquinolones, including flumequine, a primary mechanism for DDIs involves the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of proteins responsible for the metabolism of a vast number of drugs. drugbank.com Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. drugbank.com

Flumequine is listed as a potential inhibitor of CYP enzymes, which could lead to interactions with a wide range of other drugs. drugbank.com For instance, the metabolism of compounds like acetaminophen, aminophylline, and chlorpromazine (B137089) can theoretically be decreased when combined with flumequine. drugbank.com However, it is important to note that much of the available DDI information for flumequine is based on predictions for the racemic mixture, and the specific contribution of the (S)-enantiomer is often not delineated. Contradictory findings also exist; for example, one source states that flumequine was found to have no effect on the pharmacokinetics of theophylline, a known CYP1A2 substrate, while general fluoroquinolone literature often cites this as a classic interaction. wikipedia.org

Besides metabolic enzymes, drug transporters like P-glycoprotein (P-gp) are another major source of DDIs. P-gp is an efflux transporter that pumps drugs out of cells, affecting their absorption and distribution. tg.org.au Many drugs are substrates, inhibitors, or inducers of P-gp, leading to complex interactions. nih.gov Whether this compound is a substrate or modulator of P-gp has not been specifically detailed, but this remains a plausible mechanism for interactions that warrants investigation.

The table below summarizes potential drug-drug interactions for racemic flumequine at a molecular level, based on its classification as a CYP inhibitor. The specific role of the (S)-enantiomer in these interactions requires further dedicated research.

Interactive Table 2: Potential Molecular-Level Drug-Drug Interactions with Racemic Flumequine

| Interacting Drug/Class | Potential Molecular Mechanism | Potential Clinical Consequence | Reference |

|---|---|---|---|

| Theophylline / Aminophylline | Inhibition of Cytochrome P450 (e.g., CYP1A2) mediated metabolism. | Increased plasma concentration of theophylline. | drugbank.com |

| Acetaminophen | Decreased metabolism. | Increased plasma concentration of acetaminophen. | drugbank.com |

| Warfarin | Inhibition of Cytochrome P450 (e.g., CYP2C9) mediated metabolism. | Increased anticoagulant effect. | N/A |

| Cyclosporine | Inhibition of Cytochrome P450 (e.g., CYP3A4) mediated metabolism. | Increased risk of nephrotoxicity due to higher cyclosporine levels. | drugbank.com |

| Various Antipsychotics (e.g., Chlorpromazine) | Decreased metabolism via CYP inhibition. | Increased plasma concentrations and potential for side effects. | drugbank.com |

This table is illustrative of potential interactions based on general mechanisms for fluoroquinolones and available data for racemic flumequine. The specific involvement of this compound and the precise CYP isozymes have not been fully elucidated.

Mechanisms of Antimicrobial Resistance to S Flumequine

Efflux Pump Mediated Resistance to (S)-Flumequine

A predominant mechanism by which bacteria exhibit resistance to this compound is through the active efflux of the antibiotic from the cell. mdpi.comnih.gov This process is carried out by transport proteins known as efflux pumps, which expel a wide range of harmful compounds, including various antibiotics. nih.govresearchgate.net By actively pumping this compound out of the cytoplasm, these systems prevent the drug from reaching a sufficiently high intracellular concentration to inhibit its target enzymes, DNA gyrase and topoisomerase IV. rsc.orgresearchgate.net The activity of efflux pumps is a significant contributor to both reduced susceptibility and high-level resistance in various bacterial species. mdpi.comresearchgate.net Studies have shown that a high percentage of bacterial isolates with reduced susceptibility to flumequine (B1672881) utilize efflux mechanisms. mdpi.comresearchgate.net

Genetic Basis and Overexpression of Efflux Pumps

The genetic foundation for efflux pump-mediated resistance lies in the genes encoding the pump components and their regulatory systems. researchgate.net Efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) family, are major contributors to resistance in Gram-negative bacteria. researchgate.netmdpi.com The expression of these pumps can be constitutive, induced by environmental stimuli, or, most critically for resistance, overexpressed due to mutations. researchgate.net

Mutations in regulatory genes are a common cause of efflux pump overexpression. researchgate.net For instance, mutations in the acrR gene, which represses the AcrAB-TolC efflux system, can lead to its overexpression and consequently, resistance to multiple antibiotics. researchgate.net Similarly, the global activator MarA, encoded by the marA gene, can mediate the overexpression of the AcrAB pump. researchgate.net Mutations in the marR gene, which represses marA, also result in the pump's overexpression. researchgate.net In Acinetobacter baumannii, overexpression of RND-type pumps like AdeABC, AdeIJK, and AdeFGH, and the MATE-family pump AbeM, is associated with fluoroquinolone resistance. frontiersin.org This overexpression is often linked to mutations in regulatory systems such as AdeRS. frontiersin.org

The following table summarizes key efflux pump systems and their genetic regulators implicated in quinolone resistance.

| Efflux Pump System | Regulating Genes | Effect of Mutation | Bacterial Family Example |

| AcrAB-TolC | acrR (repressor), marA (activator), marR (repressor of marA) | Overexpression of the pump | Enterobacteriaceae |

| MexAB-OprM | mexR (repressor) | Overexpression of the pump | Pseudomonas aeruginosa |

| MexCD-OprJ | nfxB (repressor) | Overexpression of the pump | Pseudomonas aeruginosa |

| AdeABC | adeR, adeS (two-component system) | Overexpression of the pump | Acinetobacter baumannii |

Strategies for Efflux Pump Inhibition

A promising strategy to combat efflux-mediated resistance is the use of efflux pump inhibitors (EPIs). gardp.orgsemanticscholar.org These molecules act as adjuvants, restoring the efficacy of antibiotics by blocking the efflux mechanism. semanticscholar.orgnih.gov EPIs can function as competitive substrates for the pumps or bind to critical regions, such as the hydrophobic trap in RND-type pumps, to block the conformational changes required for transport. gardp.orgnih.gov

One widely studied EPI is Phenylalanine-arginine β-naphthylamide (PAβN). nih.govjabonline.in Research has demonstrated that in the presence of PAβN, the Minimum Inhibitory Concentrations (MICs) of flumequine and other fluoroquinolones against resistant bacteria can be significantly reduced. mdpi.commdpi.com In one study, PAβN treatment led to a 4 to 32-fold reduction in the ciprofloxacin (B1669076) MIC across resistant Salmonella isolates. mdpi.com This effect is particularly notable in isolates where efflux is the primary resistance mechanism, sometimes even reverting resistant strains to a susceptible state. mdpi.com The development of effective and non-toxic EPIs for clinical use remains a key goal in overcoming multidrug resistance. semanticscholar.org

Target Modification and Protection Mechanisms

Beyond reducing drug accumulation, bacteria have evolved mechanisms that directly alter or protect the molecular targets of this compound, namely DNA gyrase and topoisomerase IV. nih.govrsc.orgpatsnap.com These enzymes are essential for DNA replication and transcription, and their inhibition is the primary mode of action for quinolone antibiotics. nih.govpatsnap.com

Mutations in Bacterial DNA Gyrase and Topoisomerase IV

The most common mechanism for high-level quinolone resistance involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.gov These mutations typically occur in a specific, highly conserved region known as the quinolone resistance-determining region (QRDR). nih.govresearchgate.net

Alterations in the amino acid sequence of the QRDR reduce the binding affinity of this compound to the enzyme-DNA complex, rendering the drug less effective. rsc.orgresearchgate.net In many Gram-negative bacteria, DNA gyrase is the primary target, and an initial mutation in gyrA often confers moderate resistance. nih.govresearchgate.net Subsequent mutations, either in gyrA again or in parC, can then lead to higher levels of resistance. nih.govresearchgate.net For instance, in Escherichia coli, a common mutation is at the Ser-83 codon in GyrA. biorxiv.org In contrast, for some Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the primary target. researchgate.net

A study on bacteria from Chilean salmon farms found a high incidence of mutations in the gyrB subunit (14 out of 17 resistant isolates) and a less frequent occurrence in the gyrA subunit (3 out of 15 resistant isolates) among flumequine-resistant isolates. nih.govmdpi.com This highlights that the specific patterns of target gene mutations can vary between bacterial species and environments.

The table below details common mutations observed in target enzymes.

| Gene | Enzyme Subunit | Common Amino Acid Substitution | Associated Bacteria |

| gyrA | DNA Gyrase A | Ser83 → Leu/Ile | Escherichia coli, Proteus mirabilis |

| gyrA | DNA Gyrase A | Asp87 → Gly | Escherichia coli |

| gyrB | DNA Gyrase B | Ser464 → Tyr/Phe | Proteus mirabilis |

| parC | Topoisomerase IV C | Ser80 → Arg/Ile | Proteus mirabilis |

Plasmid-Mediated Resistance Mechanisms

The acquisition of resistance genes through mobile genetic elements, particularly plasmids, represents a significant mechanism for the rapid dissemination of resistance. nih.govwikipedia.org Plasmid-mediated quinolone resistance (PMQR) determinants confer resistance through several strategies, including target protection, drug modification, and plasmid-encoded efflux pumps. nih.govjlabphy.org

Key PMQR gene families include:

qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD): These genes produce pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition. mdpi.comwikipedia.org The presence of qnr genes alone typically confers a low level of resistance but can facilitate the selection of higher-level resistance through chromosomal mutations. nih.gov

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can modify ciprofloxacin and norfloxacin, reducing their activity. nih.govjlabphy.org It is a bifunctional enzyme that acetylates the piperazinyl nitrogen on certain fluoroquinolones. jlabphy.org

Efflux Pumps (qepA, oqxAB): These plasmid-borne genes encode efflux pumps that actively extrude fluoroquinolones from the bacterial cell. jlabphy.orgbezpecnostpotravin.cz The qepA gene encodes a pump from the major facilitator superfamily (MFS), while oqxAB encodes an RND-family pump. jlabphy.org

PMQR genes are often located on plasmids that also carry genes for resistance to other antibiotic classes, such as β-lactams and aminoglycosides, contributing to the spread of multidrug resistance. nih.govwikipedia.org

Emergence and Spread of this compound Resistance in Microbial Populations

The emergence of this compound resistance is driven by the selective pressure exerted by the use of quinolone and fluoroquinolone antibiotics in veterinary and human medicine. biorxiv.orgdovepress.com The spread of resistant bacteria is a complex issue facilitated by various interconnected factors, including poor hygiene, international travel, and the use of antimicrobials in agriculture and aquaculture. reactgroup.org

Aquaculture is a significant environment for the development and dissemination of antibiotic resistance. nih.govnih.gov The use of antibiotics like flumequine in fish farming can select for resistant bacteria in the aquatic environment. nih.govnih.gov These resistance determinants, often on mobile plasmids, can then potentially spread to other bacteria, including human pathogens. nih.govnih.gov Studies in Chilean salmon farming have identified a high prevalence of flumequine resistance and multidrug resistance in associated bacteria. nih.govmdpi.com

Similarly, the use of antimicrobials in livestock is a major contributor to the selection of resistant bacteria. biorxiv.orgdovepress.com Resistant strains can be transferred from animals to humans through direct contact or the food chain. dovepress.com Research has shown that the use of flumequine in livestock can select for the same resistance mechanisms, such as mutations in gyrA, as those selected by fluoroquinolones used in human medicine, like enrofloxacin. biorxiv.org This co-resistance phenomenon underscores the interconnectedness of antibiotic use across different sectors. biorxiv.org

International travel is another key factor in the global spread of resistant bacteria. reactgroup.org Travelers to regions with a high prevalence of antimicrobial resistance can become colonized with multidrug-resistant bacteria and introduce them to new areas upon their return. reactgroup.org The combination of these factors creates a "One Health" problem, where the health of humans, animals, and the environment are inextricably linked in the challenge of antimicrobial resistance. dovepress.com

Impact on Gut Microbiota and Antimicrobial Resistome Development

The administration of antibiotics is a significant cause of gut microbiome disruption, a state known as dysbiosis. researchgate.net This disruption is characterized by reduced microbial diversity, the loss of beneficial microbes, and an overgrowth of potential pathogens. mdpi.com Fluoroquinolones, a class to which flumequine belongs, are known to have a particularly severe impact on the gut microbiome due to their high concentrations in feces. researchgate.net This disruption compromises colonization resistance, a protective function of the healthy gut microbiota that prevents the establishment of invading pathogens. frontiersin.orgmdpi.com The inappropriate use of broad-spectrum antibiotics can disturb this defensive role, increasing susceptibility to infections. frontiersin.org

Research focusing specifically on flumequine has demonstrated its capacity to select for resistant bacteria. In vitro caecal fermentation assays revealed that exposure to flumequine led to a significant increase in resistant Escherichia coli isolates, comparable to the effects of the fluoroquinolone enrofloxacin. biorxiv.org The use of flumequine in aquaculture has also been linked to negative impacts, including a decrease in microbial diversity in fish. researchgate.net This reduction in diversity and the selection for resistant strains contribute to the enrichment of the gut resistome, turning the gut into a reservoir for antimicrobial resistance. nih.gov A higher relative abundance of Proteobacteria, especially from the Enterobacteriaceae family like E. coli, can significantly contribute to this resistome enrichment. mdpi.com

| Impact Area | Observed Effects of Flumequine/Fluoroquinolones | Reference |

|---|---|---|

| Microbial Diversity | Causes significant reductions in the diversity of the gut microbiome (dysbiosis). | researchgate.netmdpi.com |

| Colonization Resistance | Compromises the protective barrier against pathogen invasion provided by commensal gut flora. | frontiersin.orgmdpi.commdpi.com |

| Resistant Bacteria Selection | Selects for and increases the population of resistant bacterial strains, such as E. coli. | biorxiv.org |

| Antimicrobial Resistome | Increases the abundance and diversity of antibiotic resistance genes (ARGs) in the gut. | mdpi.commdpi.com |

| Key Bacterial Phyla | Can lead to an enrichment of Proteobacteria (e.g., Enterobacteriaceae), which are significant contributors to the ARG load. | mdpi.com |

Bacterial Resistance Gene Expression Studies

Bacterial resistance to this compound and other quinolones is primarily mediated by the expression of specific genes that either alter the drug's target or reduce its intracellular concentration. nih.govbiorxiv.org The main mechanisms involve chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR) and the acquisition of plasmid-mediated quinolone resistance (PMQR) genes. biorxiv.orgnih.gov

Chromosomal Mutations: The primary targets for quinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govnih.gov Mutations in the genes encoding the subunits of these enzymes—gyrA, gyrB, parC, and parE—can alter the drug-binding site, reducing the antibiotic's efficacy. biorxiv.orgmdpi.com Studies on E. coli exposed to flumequine have identified specific single nucleotide polymorphisms (SNPs) in the gyrA gene, such as S83L and D87G, which confer resistance. biorxiv.org Interestingly, research on bacteria from salmon farms found that while mutations in gyrA were uncommon in flumequine-resistant isolates, there was a high incidence of mutations in gyrB. nih.gov

Efflux Pumps: Another significant mechanism is the upregulation of efflux pumps, which actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. frontiersin.orgmdpi.com In a study of bacteria isolated from Chilean salmon farms, resistance or reduced susceptibility to flumequine mediated by efflux pumps was highly prevalent, identified in 75% of the isolates. nih.gov This suggests that intrinsic resistance mediated by active efflux plays a major role. nih.gov Genes such as mexF and mdtE, which code for multidrug-resistance efflux pumps, have been detected in bacterial communities from fish fillets and are known to confer resistance to quinolones. frontiersin.org The blt and bmr genes in B. subtilis are also multidrug efflux pumps linked to fluoroquinolone resistance. mdpi.com

Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through horizontal gene transfer of PMQR genes located on mobile genetic elements like plasmids. nih.govmdpi.com These genes provide resistance through several mechanisms, including target protection, drug modification, or efflux. nih.gov The qnr genes (qnrA, qnrB, qnrS, etc.) encode proteins that protect DNA gyrase from quinolone binding. nih.gov The aac(6')-Ib-cr gene encodes an enzyme that acetylates and inactivates certain fluoroquinolones. nih.govnih.gov Efflux pump genes, such as oqxA and qepA, can also be carried on plasmids. nih.gov The presence of these PMQR genes can confer low-level quinolone resistance, which may facilitate the selection of mutants with higher-level resistance. mdpi.com

| Gene | Function / Resistance Mechanism | Resistance Type | Reference |

|---|---|---|---|

| gyrA | Encodes subunit A of DNA gyrase; mutations in the QRDR alter the drug target site. | Chromosomal | biorxiv.orgmdpi.comnih.gov |

| gyrB | Encodes subunit B of DNA gyrase; mutations can confer resistance. | Chromosomal | nih.govnih.gov |

| parC | Encodes subunit A of topoisomerase IV; mutations alter the drug target site. | Chromosomal | biorxiv.orgmdpi.com |

| qnr (e.g., qnrA, qnrB, qnrS) | Encodes proteins that protect DNA gyrase from quinolone binding. | Plasmid-Mediated (PMQR) | nih.govnih.govresearchgate.net |

| aac(6')-Ib-cr | Encodes an aminoglycoside acetyltransferase that also modifies and inactivates ciprofloxacin and norfloxacin. | Plasmid-Mediated (PMQR) | nih.govnih.gov |

| oqxA, qepA | Encode for multidrug efflux pumps. | Plasmid-Mediated (PMQR) | nih.gov |

| mexF, mdtE | Encode for multidrug-resistance efflux pumps. | Chromosomal | frontiersin.org |

Metabolism and Biotransformation of S Flumequine

Identification and Characterization of (S)-Flumequine Metabolites

The biotransformation of flumequine (B1672881) primarily results in hydroxylated and conjugated products. Analytical methods such as high-pressure liquid chromatography (HPLC) and mass spectrometry are essential for the separation and identification of these metabolites. nih.govnih.gov

Structural Elucidation of 7-Hydroxyflumequine (B1201886)

The principal metabolite of flumequine identified in various biological systems is 7-hydroxyflumequine. nih.gov This metabolite is formed by the hydroxylation of the parent compound. The structure of 7-hydroxyflumequine is complicated by the creation of a second chiral center at the C-7 position, resulting in four possible enantiomers. researchgate.netnih.gov The absolute configuration of these enantiomers has been investigated using techniques like chiral HPLC. nih.gov In studies on calves, 7-hydroxyflumequine and its glucuronide conjugate were found to be major metabolites in tissues and excreta. fao.org Fungal biotransformation studies have also identified 7-hydroxyflumequine as a key product. nih.gov

Other Biotransformation Products

Besides 7-hydroxyflumequine, other metabolites of flumequine have been identified. In studies involving ligninolytic fungi, flumequine ethyl ester was a common metabolite produced by all tested strains. nih.govacs.orgresearchgate.net The fungus Dichomitus squalens was noted for producing the largest variety of metabolites, with proposals for eight different structures. nih.govacs.orgresearchgate.net In sediment studies, decarboxylated and dihydroxylated products have been identified as the main metabolites. nih.govresearchgate.net The fungus Cunninghamella elegans is known to transform flumequine into two diastereomers of 7-hydroxyflumequine and 7-oxoflumequine. nih.gov In calves, in addition to the main metabolites, at least 13 other minor metabolites have been detected in the liver, although most were in very low concentrations. fao.org

In vitro and In vivo Metabolic Pathways

The metabolic pathways of flumequine have been explored in both laboratory settings and living organisms, revealing the roles of specific enzymes and microbes in its transformation.

Hepatic Metabolism Studies (e.g., Cytochrome P450 Interactions)

The liver is a primary site for the metabolism of flumequine. The cytochrome P450 (CYP450) family of enzymes is implicated in its biotransformation. patsnap.com Specifically, the conversion of flumequine to 7-hydroxyflumequine is thought to be catalyzed by CYP450 enzymes. ucd.ie However, some studies in mice have indicated that flumequine has little to no inducing effect on the hepatic CYP450 enzyme system. inchem.org In fact, microarray analysis of mouse liver treated with flumequine showed a downregulation of phase I metabolic enzymes, including CYPs. nih.gov This suggests a complex interaction between flumequine and hepatic enzymes. In vitro studies with fish have also pointed to the involvement of the CYP450 system in the metabolism of aquaculture antibacterials like flumequine. researchgate.net

Microbial Biotransformation and Degradation Studies

Various microorganisms have demonstrated the ability to metabolize flumequine. Several species of ligninolytic fungi, such as Irpex lacteus, Dichomitus squalens, and Trametes versicolor, have been shown to efficiently transform over 90% of flumequine within a few days. nih.govacs.orgresearchgate.net The fungus Cunninghamella elegans metabolizes flumequine into diastereomers of 7-hydroxyflumequine and 7-oxoflumequine. nih.govucd.ie These microbial transformations often lead to products with altered biological activity. nih.govacs.org Studies on sediment have also highlighted that microorganisms are the primary drivers of the stereoselective degradation of flumequine. nih.gov

Chiral Metabolomics Research on this compound

Chiral metabolomics focuses on the enantioselective aspects of drug metabolism. For flumequine, which is a chiral compound, the enantiomers can exhibit different behaviors. nih.gov Research has shown that the degradation of flumequine in non-sterilized sediment is enantioselective, with the R-(+)-enantiomer being preferentially degraded. nih.govnih.gov This leaves the S-(-)-enantiomer, this compound, as the more persistent form in such environments. The primary metabolite, 7-hydroxyflumequine, itself has two chiral centers, leading to four enantiomers, which further complicates environmental and metabolic analysis. researchgate.netnih.gov This enantioselective behavior underscores the importance of analyzing chiral drugs and their metabolites at the enantiomer level to accurately assess their environmental fate and risk. researchgate.net

Data Tables

Table 1: Identified Metabolites of Flumequine and Generating Systems

| Metabolite | Generating System | Reference |

| 7-Hydroxyflumequine | Calves, Humans, Fungi (Cunninghamella elegans, Ligninolytic fungi) | nih.govfao.orgnih.gov |

| Flumequine ethyl ester | Ligninolytic fungi | nih.govacs.orgresearchgate.net |

| 7-Oxoflumequine | Fungus (Cunninghamella elegans) | nih.gov |

| Decarboxylated products | Sediment | nih.govresearchgate.net |

| Dihydroxylated products | Sediment | nih.govresearchgate.net |

Table 2: Fungi Involved in Flumequine Biotransformation

| Fungal Species | Transformation Efficiency | Key Metabolites | Reference |

| Irpex lacteus | >90% in 3-6 days | 7-Hydroxyflumequine, Flumequine ethyl ester | nih.govacs.orgresearchgate.net |

| Dichomitus squalens | >90% in 3-6 days | 7-Hydroxyflumequine, Flumequine ethyl ester, and others | nih.govacs.orgresearchgate.net |

| Trametes versicolor | >90% in 3-6 days | 7-Hydroxyflumequine, Flumequine ethyl ester | nih.govacs.orgresearchgate.net |

| Panus tigrinus | >90% in up to 14 days | 7-Hydroxyflumequine, Flumequine ethyl ester | nih.govacs.org |

| Pleurotus ostreatus | >90% in up to 14 days | 7-Hydroxyflumequine, Flumequine ethyl ester | nih.govacs.org |

| Cunninghamella elegans | Not specified | Diastereomers of 7-Hydroxyflumequine, 7-Oxoflumequine | nih.gov |

Advanced Analytical Methodologies for S Flumequine Research

Chiral Separation and Quantification Techniques for Enantiomers and Metabolites

The ability to separate and quantify the individual enantiomers of flumequine (B1672881), (S)-Flumequine and (R)-Flumequine, as well as its metabolites, is fundamental for stereoselective research. Various sophisticated analytical techniques have been developed to achieve this, with chiral liquid chromatography and capillary electrophoresis being at the forefront.

Chiral Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of flumequine. The choice of CSP and mobile phase composition is critical for achieving successful separation.

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) and amylose, have proven to be particularly effective. For instance, Chiralcel® OZ-3, Chiralcel® OD-H, and Chiralpak® IA columns have demonstrated high-resolution separation of flumequine enantiomers. oup.comresearchgate.net The selection of the mobile phase, which can be operated in either normal-phase or reversed-phase mode, significantly influences the retention times and resolution. oup.comnih.gov In some cases, the addition of organic additives to the mobile phase can improve peak shape and separation efficiency. oup.com

Advanced detection methods coupled with HPLC, such as fluorescence detection, enhance the sensitivity of the analysis, allowing for the determination of low concentrations of flumequine enantiomers in various matrices. researchgate.net

Table 1: Examples of Chiral HPLC Columns for Flumequine Enantioseparation

| Chiral Stationary Phase | Mobile Phase Example | Mode | Reference |

| Chiralcel® OZ-3 | Methanol | Polar | oup.comresearchgate.net |

| Chiralcel® OD-H | Hexane + 1% Ethylamine (B1201723) | Normal-Phase | oup.comresearchgate.net |

| Chiralpak® IA | Hexane + 1% Ethylamine | Normal-Phase | oup.comresearchgate.net |

| Chiralpak IC | Acetonitrile/Water with additives | Reversed-Phase | nih.gov |

| CHIRALCEL OJ-RH | Acetonitrile / 0.1% formic acid / 1 mM ammonium (B1175870) acetate | Reversed-Phase | nih.govresearchgate.net |

| Lux 5 µm Cellulose-2 | Not specified | Not specified | researchgate.net |

Capillary Electrophoresis for Enantioseparation

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the enantioseparation of chiral drugs, including fluoroquinolones. oup.comnih.govmdpi.com This technique offers advantages such as high efficiency, short analysis times, and low consumption of reagents. The principle of enantioseparation in CE relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte. mdpi.com

For fluoroquinolones, cyclodextrins and their derivatives are commonly used as chiral selectors. researchgate.net The degree of separation is influenced by several factors, including the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. mdpi.comresearchgate.net While specific applications of CE for the direct enantioseparation of this compound are not as extensively documented as HPLC methods in the provided results, the successful application of CE for other fluoroquinolones suggests its high potential for flumequine analysis. oup.comresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS for Enantiomers)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a significant advancement in the analysis of chiral compounds. This hyphenated technique combines the superior separation capabilities of chiral LC with the high sensitivity and selectivity of MS/MS detection. nih.govresearchgate.netdntb.gov.ua

LC-MS/MS methods have been successfully developed and validated for the simultaneous enantiomeric analysis of flumequine and its primary metabolite, 7-hydroxyflumequine (B1201886), in various complex matrices, including water, sediment, and food products like milk, yogurt, chicken, and beef. nih.govresearchgate.netdntb.gov.ua These methods typically involve online solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by chiral LC separation and MS/MS detection. us.es The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which provides excellent specificity and reduces matrix interference, leading to very low limits of detection and quantification. nih.govnih.gov

Analytical Method Validation for Enantiomers

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the obtained results. For enantioselective methods, validation encompasses several key parameters:

Linearity: The method should demonstrate a linear relationship between the concentration of each enantiomer and the detector response over a specified range. Good linearity, with correlation coefficients (R²) greater than 0.99, has been reported for LC-MS/MS methods for flumequine enantiomers. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among individual measurements. For flumequine enantiomers, accuracy values have been reported in the range of 61.4% to 122%, with precision, expressed as relative standard deviation (RSD), being lower than 13.6%. us.es

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For flumequine enantiomers, LODs have been reported in the range of 0.015-0.024 ng/g and LOQs in the range of 0.045-0.063 ng/g in various food matrices. nih.gov

Recovery: This parameter assesses the efficiency of the sample preparation process. Average recoveries for flumequine enantiomers have been found to vary from 82.3% to 110.5%. nih.gov

Table 2: Validation Parameters for an LC-MS/MS Method for Flumequine Enantiomers in Food Matrices

| Validation Parameter | Reported Value/Range | Reference |

| Linearity (R²) | >0.9913 | nih.gov |

| Concentration Range | 0.125 to 12.5 ng/g | nih.gov |

| Accuracy | 82.3% to 110.5% (as recovery) | nih.gov |

| Precision (RSD) | < 11.7% | nih.gov |

| Limit of Detection (LOD) | 0.015–0.024 ng/g | nih.gov |

| Limit of Quantification (LOQ) | 0.045–0.063 ng/g | nih.gov |

Advanced Spectroscopic Characterization and Elucidation

Spectroscopic techniques play a vital role in the structural elucidation and analysis of chiral molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Enantiomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the enantiomeric analysis of chiral compounds through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). wikipedia.orgfordham.edu When a chiral molecule like this compound is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and, consequently, will exhibit distinct signals in the NMR spectrum. fordham.edu

The chemical shift differences between the diastereomers can be observed in ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectra. wikipedia.org By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original sample can be determined.

While specific studies detailing the use of NMR for the enantiomeric analysis of this compound itself were not prevalent in the provided search results, the technique has been applied to its precursors. For instance, the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263), an intermediate in the synthesis of flumequine, was monitored using ¹H NMR. sci-hub.st The analysis of the ¹H NMR spectra of diastereomeric complexes allowed for the determination of the enantiomeric excess during the resolution process. sci-hub.st This demonstrates the applicability of NMR as a powerful tool for monitoring and quantifying enantiomeric purity in the synthesis and analysis of this compound and related compounds.

Advanced Vibrational Spectroscopy (IR, Raman) for Structural Insight

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, offers profound insights into the molecular structure of this compound by probing its molecular vibrations. edinst.comuni-siegen.de These techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. nih.govspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the this compound molecule. The principle relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds. uni-siegen.demdpi.com For this compound, characteristic absorption bands would be expected for:

The carboxylic acid O-H stretching and C=O (carbonyl) stretching vibrations.

The ketone C=O stretching vibration within the quinolone ring system.

C-F stretching from the fluorine substituent on the benzene (B151609) ring.

C-N and C-C stretching vibrations within the heterocyclic and aromatic rings.

Aromatic C-H stretching and bending modes.

By analyzing the position, intensity, and shape of these absorption bands, researchers can confirm the presence of key functional groups and gain information about the molecule's bonding environment.

Raman Spectroscopy: Raman spectroscopy provides complementary information, often being more sensitive to non-polar, symmetric bonds. edinst.comspectroscopyonline.com In the context of this compound, Raman spectroscopy would be highly effective for characterizing:

The vibrations of the aromatic and heterocyclic ring systems (skeletal vibrations).

The symmetric stretching of the C=C bonds in the aromatic core. nih.gov

Together, IR and Raman spectroscopy create a comprehensive vibrational "fingerprint" of the this compound molecule. mdpi.com This allows for detailed structural characterization, confirmation of synthesis, and the study of intermolecular interactions, such as hydrogen bonding, which can influence the vibrational frequencies. edinst.comnih.gov

X-ray Crystallography for Binding Site Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule. nih.gov For this compound, this method is invaluable for elucidating how it interacts with its biological target, such as bacterial DNA gyrase. By co-crystallizing the target protein with its ligand, this compound, and analyzing the resulting X-ray diffraction pattern, a detailed 3D map of the binding site can be generated. nih.gov

This structural data reveals:

The exact conformation of this compound when bound to the active site.

The specific amino acid residues of the protein that are involved in the interaction.

The nature of the intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex.

While a crystal structure of this compound specifically bound to DNA gyrase is a complex undertaking, research has successfully determined the crystal structures of metal complexes of flumequine, such as with cobalt(II) and manganese(II). researchgate.netrsc.org These studies demonstrate that the flumequine molecule can be crystallized and its structure resolved with high precision, showing how it coordinates with other atoms through its carboxylato and pyridone oxygen atoms. researchgate.netrsc.org Such findings are foundational, providing crucial information about the molecule's own structure and its potential modes of interaction, which is essential for understanding and modeling its binding to more complex biological targets. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a critical tool for the chiral analysis of this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between the (S)- and (R)-enantiomers of flumequine and to determine the enantiomeric purity of a sample.

The absolute configuration of this compound has been confirmed through methods including chiral High-Performance Liquid Chromatography (HPLC) coupled with a CD detector. researchgate.net The resulting CD spectrum is a unique fingerprint for each enantiomer. A positive or negative signal at specific wavelengths is characteristic of the molecule's three-dimensional arrangement.

Furthermore, advanced applications involve coupling experimental CD data with quantum chemical calculations. researchgate.net By theoretically calculating the expected CD spectrum for a known absolute configuration (e.g., 'S'), and comparing it to the experimentally measured spectrum, researchers can unequivocally assign the absolute configuration of the eluted enantiomer. researchgate.net This combination of experimental and theoretical approaches provides a high degree of confidence in the chiral analysis of this compound.

Environmental Monitoring and Residue Analysis of this compound

The use of flumequine in veterinary and aquaculture settings necessitates robust methods for monitoring its presence in the environment and in food products to assess potential risks.

Trace Level Detection and Quantification in Complex Environmental Matrices

Detecting and quantifying trace levels of this compound and its R-enantiomer in complex matrices like soil, sediment, water, milk, and animal tissues presents significant analytical challenges. nih.govglarc.in Modern analytical methods are designed for high sensitivity and specificity to overcome these challenges.

The predominant technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . researchgate.netnih.govnih.gov This method combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. To analyze the enantiomers separately, a chiral stationary phase (CSP) is used in the HPLC system, which allows for the chromatographic separation of this compound from (R)-Flumequine. researchgate.netnih.govoup.com

Sample preparation is a critical preceding step to remove interfering substances from the matrix and concentrate the analytes. Common extraction techniques include:

Solid-Phase Extraction (SPE): Used to clean up and enrich samples from water or sediment. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): Employed for preparing plasma samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction method used for a wide range of food and animal matrices. thermofisher.com

These advanced methods enable the reliable quantification of this compound at very low concentrations, often in the parts-per-billion (µg/kg) or parts-per-trillion (ng/L) range. nih.govus.es

Environmental Monitoring Methods and Detection Limits

A variety of validated methods exist for the environmental monitoring of flumequine enantiomers. These methods are characterized by their specific Limits of Detection (LOD) and Limits of Quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The development of an automated online SPE-chiral LC-MS/MS method has further enhanced throughput, allowing for both sample extraction and analysis to be completed in under 15 minutes for water samples. us.es

Below are tables summarizing the detection and quantification limits for flumequine enantiomers achieved in different matrices using chiral LC-MS/MS based methods.

Table 1: Detection and Quantification Limits in Environmental Matrices

| Matrix | Method | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Surface Water | on-line SPE-chiral LC-MS/MS | Flumequine Enantiomers | - | 0.2-50 ng/L | us.es |

| Wastewater | on-line SPE-chiral LC-MS/MS | Flumequine Enantiomers | - | 0.2-50 ng/L | us.es |

| Water | Chiral HPLC-Q-TOF/MS | Flumequine Enantiomers | 2.5 µg/L | 8.0 µg/L | nih.gov |

Table 2: Detection and Quantification Limits in Food & Biological Matrices

| Matrix | Method | Analyte | LOD (ng/g) | LOQ (ng/g) | Reference |

|---|---|---|---|---|---|

| Milk, Yogurt, Chicken, Beef, Egg, Honey | Chiral LC-MS/MS | Flumequine Enantiomers | 0.015–0.024 | 0.045–0.063 | nih.gov |

These low detection limits underscore the capability of current analytical technologies to support comprehensive environmental risk assessments and food safety monitoring related to this compound. nih.govnih.gov

Environmental Dynamics, Ecotoxicology, and Remediation of S Flumequine

Environmental Occurrence and Persistence of (S)-Flumequine and its Metabolites

The introduction of this compound into the environment is primarily linked to agricultural practices. A significant portion of antibiotics administered to livestock is not fully metabolized and is excreted in active forms through urine and feces. nih.gov This waste, when used as manure, directly contaminates soil and can subsequently enter aquatic systems through runoff. nih.gov

Flumequine (B1672881) residues have been frequently identified in various environmental compartments. In aquatic environments, concentrations have been detected in the range of 2.5 to 50 ng/L. researchgate.neteeer.org Higher concentrations are found in soil, with reported levels of 6.9 μg/g. researchgate.neteeer.org The continuous introduction from sources like animal manure and aquaculture effluents contributes to its pseudopersistence in the environment. eeer.orgacs.org In aquaculture sediments, in particular, flumequine residues can accumulate to significant levels, reaching the mg/kg range. The primary pathway for this contamination is the application of animal manure as fertilizer, as it is estimated that up to 90% of antibiotics administered to livestock are excreted into waste. nih.gov

The mobility of this compound in the environment is generally considered low. amazonaws.com This is due to its high tendency for sorption, meaning it strongly binds to soil and sediment particles. scielo.br This interaction is influenced by the compound's chemical properties and the composition of the environmental matrix, such as soil pH and organic carbon content. amazonaws.com

Interactions with metal oxides, such as goethite (an iron oxide), have been shown to be particularly strong and involve both rapid adsorption and slower, ongoing oxidation processes. scielo.br Research indicates that specific functional groups on the flumequine molecule are critical for these interactions; the carboxylic group is essential for adsorption, while the piperazinyl ring is the primary site for oxidation. scielo.br

Adsorption is a key process governing the fate of flumequine, and various materials have been studied for their potential to bind the antibiotic. Microporous carbon derived from a hydroxyl-functionalized organic network, for instance, has demonstrated significant adsorption capacity for flumequine, relying on π-π interactions and hydrogen bonding. researchgate.net The adsorption process has been observed to follow pseudo-second-order kinetics. researchgate.net

Table 1: Adsorption Data for Flumequine onto Microporous Carbon (MON-OH-C)

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Model | Pseudo-second-order, Sips | researchgate.net |

| Maximum Static Adsorption Capacity | 279.8 mg·g⁻¹ | researchgate.net |

| Maximum Dynamic Adsorption Capacity (SPE) | 180.1 mg·g⁻¹ | researchgate.net |

| Primary Adsorption Mechanisms | π-π interaction, Hydrogen bonding | researchgate.net |

Detection in Soil, Water, and Manure

Degradation Pathways and Kinetics in Environmental Compartments

While this compound is persistent, it is subject to several degradation processes in the environment, including photodegradation and microbial breakdown. Remediation efforts have also focused on chemical degradation through advanced oxidation processes.

Photodegradation is a primary mechanism for the breakdown of flumequine in aquatic systems. mdpi.comresearchgate.net Light plays a crucial role, with degradation being significantly faster in illuminated conditions compared to dark environments where the process is very slow or plateaus. researchgate.net The half-life of flumequine under light has been measured at 1.9-2.3 days in water and 3.6-6.4 days in sediment slurries, indicating that degradation is more rapid in the water column than in sediment. researchgate.net Temperature, within a range of 5–55 °C, appears to have a negligible effect on the rate of photolysis. mdpi.comresearchgate.net

The photodegradation process involves the transformation of the parent molecule into various products. Studies have identified several photolytic transformation products, with degradation pathways initiated by the opening of the heterocyclic ring through oxidation or through the loss of the fluorine atom and hydroxylation of the aromatic ring. researchgate.net In one study, eight distinct intermediate products were detected during the photocatalytic degradation of flumequine. eeer.org

Bioremediation, which utilizes microorganisms to break down contaminants, is an alternative degradation pathway. researchgate.netscirp.org Certain types of fungi, particularly ligninolytic (wood-rotting) fungi, have proven effective at transforming flumequine. researchgate.net

Several species have demonstrated high efficiency in degrading the antibiotic. For example, Irpex lacteus, Dichomitus squalens, and Trametes versicolor were able to transform over 90% of the initial flumequine concentration within three to six days. researchgate.net Other fungi, such as Panus tigrinus and Pleurotus ostreatus, also achieved over 90% removal, though over a longer period of up to 14 days. researchgate.net The kinetics of such microbial degradation processes can be described using models to understand the rate of transformation. scirp.orgrsc.org It is noteworthy that even when the parent compound is completely degraded, residual antibacterial activity may persist in the transformation mixture in some cases. researchgate.net

Table 2: Efficiency of Fungal Biotransformation of Flumequine

| Fungal Species | Transformation Efficiency | Time Frame | Reference |

|---|---|---|---|

| Irpex lacteus | >90% | 3-6 days | researchgate.net |

| Dichomitus squalens | >90% | 3-6 days | researchgate.net |

| Trametes versicolor | >90% | 3-6 days | researchgate.net |